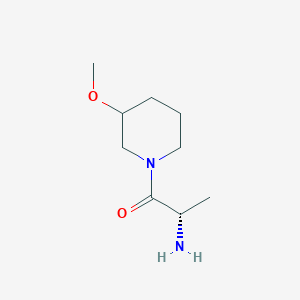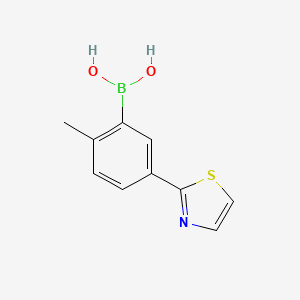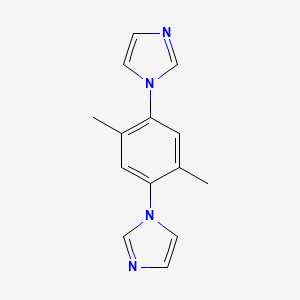
(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-propan-1-one is a chiral compound with a piperidine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-methoxy-piperidine.
Formation of Intermediate: The intermediate is formed by reacting (S)-3-methoxy-piperidine with appropriate reagents to introduce the amino and propanone groups.
Final Product: The final product is obtained through purification and isolation techniques.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents on the piperidine ring or the propanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(3-Methoxy-piperidin-1-yl)-ethanol
- 2-(3-Methoxy-piperidin-1-yl)-ethylamine
Comparison: (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-propan-1-one is unique due to its specific substitution pattern and chiral nature. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-methoxypiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8?/m0/s1 |
InChI Key |
KIFRGXIAWRKWGB-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)OC)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11753920.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11753926.png)
![5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide](/img/structure/B11753928.png)

![[(3,4-Difluorophenyl)methyl]boronic acid](/img/structure/B11753940.png)
![6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B11753944.png)




![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11753977.png)

![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate](/img/structure/B11754002.png)
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B11754003.png)
